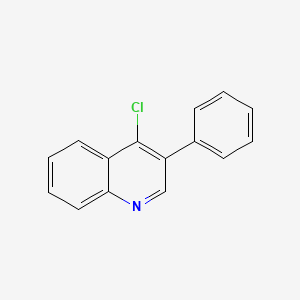

4-Chloro-3-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-phenylquinoline is a nitrogen-containing bicyclic compound with a quinoline nucleus. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, electronics, and more. The quinoline nucleus appears in various biological compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .

Synthesis Analysis

Several synthetic methods exist for quinolines. One common approach involves the Skraup synthesis, where aniline and glycerine react to form quinoline. Another method is the Doebner–von Miller quinoline synthesis, which utilizes enaminones as replacements for 1,3-dicarbinols. These synthetic pathways yield quinoline derivatives with varying substituents, impacting their biological activity .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a chlorine atom at position 4 and a phenyl group attached to position 3. The nitrogen atom in the quinoline ring contributes to its biological properties. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .

Chemical Reactions Analysis

Quinolines participate in various chemical reactions due to their aromatic nature and nitrogen-containing heterocyclic ring. These reactions include substitution, oxidation, reduction, and cyclization. Functionalization of the quinoline nucleus leads to diverse derivatives with altered properties. For instance, modification of the heterocyclic pyridine ring impacts antimicrobial activity .

Physical and Chemical Properties Analysis

Mechanism of Action

The mechanism of action for 4-Chloro-3-phenylquinoline depends on its specific application. Quinolines are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase. This disruption ultimately leads to bacterial death. Additionally, the presence of nitrogen groups in quinolines contributes to their biological effects, such as antimicrobial and antiviral activity .

Safety and Hazards

Future Directions

Research on quinoline derivatives continues to explore novel structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity. Scientists aim to optimize pharmacodynamic and pharmacokinetic properties while minimizing side effects. Investigating new synthetic routes and understanding the structure–activity relationships will drive future advancements .

Properties

CAS No. |

6319-32-0 |

|---|---|

Molecular Formula |

C15H10ClN |

Molecular Weight |

239.7 g/mol |

IUPAC Name |

4-chloro-3-phenylquinoline |

InChI |

InChI=1S/C15H10ClN/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H |

InChI Key |

XMMDHTGEXKLBFV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl |

| 6319-32-0 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)

![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)